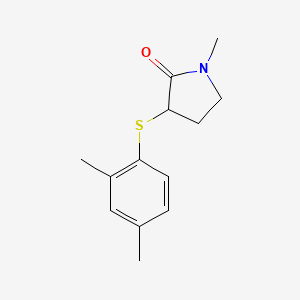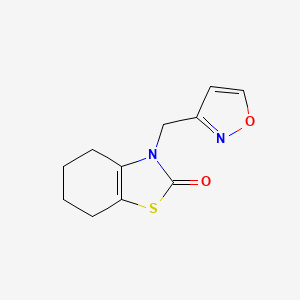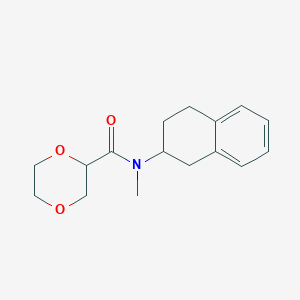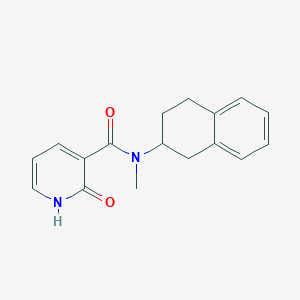
3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one, also known as DMTS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. DMTS is a pyrrolidinone derivative and is structurally similar to other compounds such as thioacetamide and thioacetazone.
Aplicaciones Científicas De Investigación
3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one has been extensively studied for its potential applications in various research fields. The compound has shown promising results in the fields of medicinal chemistry, biochemistry, and pharmacology. 3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has also been studied for its potential use as a diagnostic tool for various diseases.
Mecanismo De Acción
The mechanism of action of 3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one is not fully understood. However, studies have suggested that the compound acts by inhibiting the activity of various enzymes and proteins involved in inflammatory and cancer pathways. 3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one has also been found to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one has been found to have various biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one has also been found to inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. Additionally, the compound has been found to possess antibacterial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one has several advantages as a research tool. The compound is easily synthesized, and its purity can be easily verified using standard analytical techniques. 3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one is also stable under standard laboratory conditions and can be stored for extended periods without degradation. However, 3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one has some limitations as a research tool. The compound has low solubility in water, which can limit its use in some experiments. Additionally, the compound has not been extensively studied in vivo, and its toxicity profile is not fully understood.
Direcciones Futuras
There are several future directions for research on 3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one. One potential application of the compound is in the development of anti-inflammatory drugs. 3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one has been shown to possess potent anti-inflammatory properties, and further research could lead to the development of new drugs for the treatment of inflammatory diseases. Additionally, 3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one could be further studied for its potential use in cancer therapy. The compound has shown promising results in vitro, and further research could lead to the development of new cancer treatments. Finally, 3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one could be studied for its potential use as a diagnostic tool for various diseases. The compound has been shown to have selective binding properties, and further research could lead to the development of new diagnostic tools.
Conclusion
In conclusion, 3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one is a promising research tool with potential applications in various research fields. The compound can be easily synthesized, and its purity can be easily verified. 3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one has been found to possess anti-inflammatory, anti-cancer, and antibacterial properties. The compound has several advantages as a research tool, including its stability and ease of synthesis. However, 3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one has some limitations, including its low solubility in water and limited in vivo toxicity data. Future research on 3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one could lead to the development of new drugs for the treatment of inflammatory diseases and cancer, as well as the development of new diagnostic tools.
Métodos De Síntesis
3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one can be synthesized using a simple and efficient method. The synthesis involves reacting 2,4-dimethylphenyl isothiocyanate with 1-methylpyrrolidin-2-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction yields 3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one as a white crystalline solid with a high purity level. The synthesis method is cost-effective and can be easily scaled up for large-scale production.
Propiedades
IUPAC Name |
3-(2,4-dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-9-4-5-11(10(2)8-9)16-12-6-7-14(3)13(12)15/h4-5,8,12H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEPUTDLZGEQQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2CCN(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethylphenyl)sulfanyl-1-methylpyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N-methylacetamide](/img/structure/B7594473.png)
![1-[2-(3,5-Dimethylphenyl)pyrrolidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B7594481.png)
![1-Methyl-3-[(2-methyl-1,3-thiazol-5-yl)methylsulfanyl]pyrrolidin-2-one](/img/structure/B7594493.png)
![N-[1-(3-fluorophenyl)piperidin-3-yl]oxolane-3-carboxamide](/img/structure/B7594496.png)
![1-[2-(2,4-Difluorophenyl)-2-hydroxypropyl]-3-[(6-methylpyridin-3-yl)methyl]urea](/img/structure/B7594501.png)
![N-[1-(3-fluorophenyl)piperidin-3-yl]pyridine-3-carboxamide](/img/structure/B7594505.png)
![[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]methanol](/img/structure/B7594519.png)
![3-methyl-N-[1-(1,3-thiazol-2-yl)cyclopentyl]thiophene-2-carboxamide](/img/structure/B7594523.png)
![N-(pyridin-2-ylmethyl)-2-[4-(2,2,3,3-tetrafluoropropyl)piperazin-1-yl]acetamide](/img/structure/B7594529.png)
![4-[[2-(2,6-Difluorophenyl)cyclopropanecarbonyl]-methylamino]benzamide](/img/structure/B7594538.png)



